molecular formula C30H50O3 B008772 Ocotillone CAS No. 19865-86-2

Ocotillone

Cat. No. B008772
CAS RN: 19865-86-2
M. Wt: 458.7 g/mol
InChI Key: XSQYWMLMQVUWSF-KATWBKOUSA-N
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Description

Ocotillone is a naturally occurring compound found in various plant species, including the Ocotillo plant. It has gained significant attention in recent years due to its potential therapeutic properties in the treatment of various diseases.

Scientific Research Applications

Isolation and Production

  • Ocotillone, along with ocotillol, has been successfully isolated from the "ocotillo" tree (Fouquieria splendens) using a batch reactor in Northern Mexico. This process involves the elimination of alcohol and phenols from the plant, yielding resins and waxes, from which ocotillone is extracted. The isolated ocotillone exhibits characteristic ginsenoside bands, confirming its structure. This method presents a sustainable way to produce ocotillone (Morales‐Cepeda et al., 2021).

Structural Analysis and New Compounds

  • New ocotillone-type saponins, gynosides A-E, have been identified in the aerial parts of Gynostemma pentaphyllum. These compounds' structures were determined using NMR analysis and acid hydrolysis, contributing to the understanding of ocotillone's chemical diversity (Liu et al., 2004).

Antimicrobial Properties

  • Ocotillone isolated from Ailanthus altisshima demonstrated potent antibacterial activity against Gram-negative bacteria, including P. aeruginosa and S. typhimurium, without hemolytic activity. This suggests ocotillone's potential as an antimicrobial agent (Lee et al., 2002).

Chemical Stereochemistry

  • X-ray structure analysis of methyl shoreate helped in determining the stereochemistry of ocotillone. This analysis corrected previous wrong assignments and established the correct configuration of ocotillone, which is critical for understanding its biological activity (Lavie et al., 1984).

Insecticidal Activity

  • Triterpenoids including ocotillone, isolated from Meliaceae plants, showed insecticidal activity against Spodoptera frugiperda, a pest species. This research opens avenues for ocotillone's application in pest control (Sarria et al., 2011).

Cytotoxic Effects

  • Ocotillone, isolated from the apical buds of Gardenia collinsae, was evaluated for cytotoxic effects on human tumor cell lines, indicating its potential use in cancer research (Nuanyai et al., 2011).

properties

CAS RN

19865-86-2

Product Name

Ocotillone

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1

InChI Key

XSQYWMLMQVUWSF-KATWBKOUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C

SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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